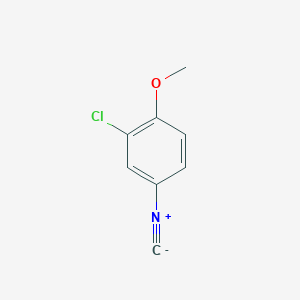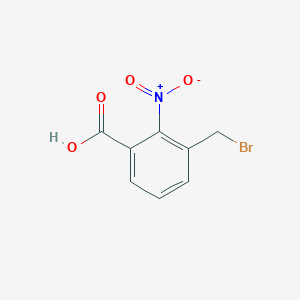![molecular formula C9H7BrS B3032058 5-(Bromomethyl)benzo[b]thiophene CAS No. 10133-22-9](/img/structure/B3032058.png)
5-(Bromomethyl)benzo[b]thiophene
Overview
Description
5-(Bromomethyl)benzo[b]thiophene is a sulfur-containing heterocyclic compound that is part of the benzo[b]thiophene family. This compound is characterized by a benzene ring fused to a thiophene ring, with a bromomethyl group attached to the fifth position of the thiophene ring. The presence of the bromomethyl group makes it a versatile intermediate for further chemical modifications and synthesis of more complex molecules.
Synthesis Analysis
The synthesis of benzo[b]thiophenes has been explored through various methods. One approach involves a copper-catalyzed thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide, which yields a variety of 2-substituted benzo[b]thiophenes . Another method described is a one-pot synthesis from bromoenynes and o-alkynylbromobenzene derivatives, which includes a palladium-catalyzed C-S bond formation followed by heterocyclization . Additionally, a sequential one-pot synthesis using copper-catalyzed intermolecular C-S bond formation and palladium-catalyzed intramolecular arene-alkene coupling has been reported for the synthesis of substituted benzo[b]thiophenes .
Molecular Structure Analysis
The molecular structure of benzo[b]thiophenes can be influenced by the substituents attached to the thiophene ring. For instance, the presence of a bromomethyl group can affect the electron distribution and reactivity of the molecule. In the case of 5-diarylamino-2-methylbenzo[b]thiophene, an "abnormal" bromination reaction selectivity was observed, which was attributed to a "non-planar" conjugated model affecting the electron delocalization and reactivity . This suggests that the molecular structure of this compound could also exhibit unique electronic properties due to its substituents.
Chemical Reactions Analysis
The reactivity of benzo[b]thiophenes can be significantly altered by the presence of substituents, which can lead to selective chemical reactions. For example, the "abnormal" bromination selectivity in the case of 5-diarylamino-2-methylbenzo[b]thiophene indicates that the bromomethyl group in this compound could also influence its reactivity in bromination reactions . The bromomethyl group is a good leaving group, which could facilitate further functionalization through nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[b]thiophenes are closely related to their molecular structure. Benzo[b]thiophenes with different chalcogen atoms have been synthesized and characterized, revealing that they have completely planar molecular structures and exhibit a herringbone arrangement in their crystal packing . These structural features can impact the electronic properties, such as the redox potential and absorption spectra, which are important for applications in materials science. The presence of a bromomethyl group in this compound would likely influence its boiling point, solubility, and stability, making it a valuable compound for further research and application development.
Scientific Research Applications
Synthesis and Modification
5-(Bromomethyl)benzo[b]thiophene serves as a precursor for various pharmacologically active derivatives. It's used in the synthesis of dialkylaminomethyl-5-methoxybenzo[b]thiophenes, which are derived from bromomethyl compounds and secondary amines, indicating its utility in creating complex organic structures (Chapman et al., 1973). Additionally, the compound is involved in abnormal bromination reactions, exemplifying its potential in synthesizing charge-transporting materials with unique selectivity due to its non-planar conjugated model (Wu et al., 2013).
Palladium-Mediated Coupling
A significant application is observed in palladium-mediated coupling methods. For instance, benzyl o-ethynylphenyl sulfides, derived from bromomethyl compounds, react with iodine to give 3-iodobenzo[b]thiophenes in a process crucial for synthesizing tubulin binding agents (Flynn et al., 2001). This showcases the compound's role in developing therapeutic agents.
Formation of Crystalline Compounds
This compound is also used in the preparation of crystalline compounds. Its conversion leads to products like 3-acetyl- and 3-formyl-5-halogenobenzo[b]thiophens, highlighting its versatility in creating structurally diverse molecules (Shanta & Scrowston, 1967).
Synthesis of Diverse Libraries
Another important application is in synthesizing diverse molecular libraries. For example, a library of functionalized 3-(α-styryl)-benzo[b]thiophenes was synthesized using 3-bromobenzo[b]thiophene derivatives, demonstrating its utility in creating compounds with potential antiproliferative properties (Tréguier et al., 2014).
Antidepressant Properties
Further research includes the synthesis of benzo[b]thiophene derivatives as potential antidepressants. Derivatives of this compound have shown significant antidepressant activity, identifying them as a new class of antidepressants with rapid onset of action (Berrade et al., 2011).
Broad Spectrum of Pharmacological Properties
Moreover, benzo[b]thiophene derivatives, synthesized from this compound, have a wide spectrum of pharmacological properties. They have been studied for their antibacterial, antifungal, and anti-inflammatory activities, demonstrating their potential in medicinal chemistry (Isloor et al., 2010).
Safety and Hazards
properties
IUPAC Name |
5-(bromomethyl)-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrS/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQVMHRXEHFCNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457280 | |
| Record name | 5-(Bromomethyl)benzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10133-22-9 | |
| Record name | 5-(Bromomethyl)benzo[b]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10133-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Bromomethyl)benzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Bromomethyl)benzo[b]thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Serine, N-[(2-propenyloxy)carbonyl]-](/img/structure/B3031978.png)
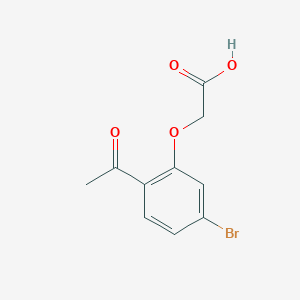
![2-[4-(Hexadecyloxy)phenyl]-3-(1-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-1,4-diol](/img/structure/B3031983.png)
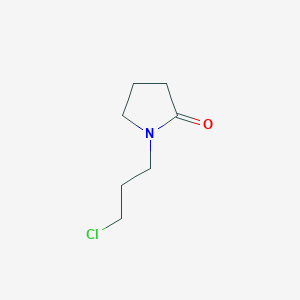
![Ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B3031986.png)


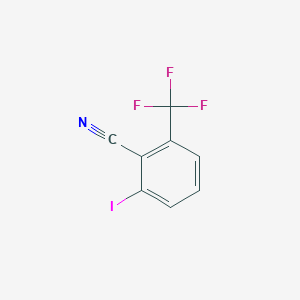

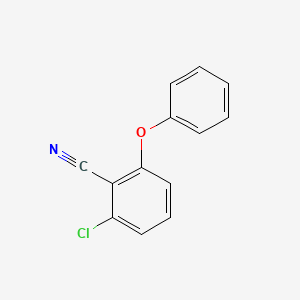
![3,4-dihydroxy-5-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzoic acid](/img/structure/B3031996.png)
